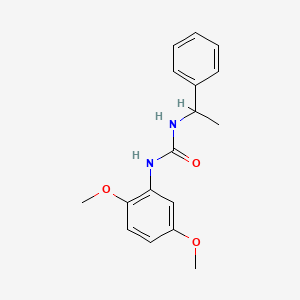![molecular formula C13H14N2OS B5419332 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5419332.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized using various methods. It has been found to exhibit potent biological activities and has been extensively studied for its potential use in various applications.
作用機序
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. It has also been suggested that the compound may interact with specific cellular targets, such as enzymes and receptors, leading to the inhibition or activation of their functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
The use of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide in lab experiments has several advantages and limitations. One of the advantages is its potent biological activities, which make it a potential candidate for the development of new drugs and therapies. Moreover, its relatively simple synthesis method and low cost make it an attractive compound for scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and testing. Moreover, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for the scientific research of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide. One of the directions is the further investigation of its mechanism of action, which may lead to the discovery of new cellular targets and pathways. Moreover, the compound's potential use in cancer therapy and the treatment of inflammatory and oxidative stress-related disorders requires further study. Additionally, the development of new synthesis methods and the optimization of existing ones may lead to the production of higher yields and purity of the compound.
合成法
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-mercapto-4-methylthiazole with 4-methylbenzylchloride, followed by the reaction of the resulting intermediate with acetamide. Other methods involve the use of different starting materials and reagents, resulting in different yields and purity of the final product.
科学的研究の応用
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)13-15-12(8-17-13)7-14-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOITBMQHZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)

![1'-[(3-hydroxypyridin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5419282.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5419289.png)

![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5419299.png)
![2-(3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5419304.png)
![2-methoxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5419308.png)
![3-{2-[ethyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5419313.png)
![6-(3,5-dimethoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5419322.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5419326.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5419339.png)